molecular formula C7H3F3N2O5 B1301779 2,4-Dinitro-1-(trifluoromethoxy)benzene CAS No. 655-07-2

2,4-Dinitro-1-(trifluoromethoxy)benzene

Cat. No.: B1301779
CAS No.: 655-07-2
M. Wt: 252.1 g/mol
InChI Key: KYUUZCUXYXNPFO-UHFFFAOYSA-N
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Description

2,4-Dinitro-1-(trifluoromethoxy)benzene is an organic compound known for its unique chemical structure and properties. It contains a trifluoromethoxy group attached to a benzene ring, which is further substituted with two nitro groups at the 2 and 4 positions.

Chemical Reactions Analysis

2,4-Dinitro-1-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, metal catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis Pathways

The synthesis of 2,4-Dinitro-1-(trifluoromethoxy)benzene typically involves:

  • Nitration : Introduction of nitro groups to the benzene ring.
  • Trifluoromethoxylation : A recent method involves using trifluoromethoxy reagents to introduce the trifluoromethoxy group efficiently .

Applications in Pharmaceuticals

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. For instance:

  • Antimicrobial Agents : Research indicates that similar nitro compounds exhibit significant antimicrobial activity, suggesting potential applications in developing new antibiotics.
  • Tuberculosis Treatment : It has been utilized in synthesizing biphenyl analogues related to tuberculosis drugs, enhancing their efficacy against resistant strains .

Agrochemical Applications

In agrochemicals, this compound is utilized for:

  • Pesticide Development : The trifluoromethoxy group improves the stability and effectiveness of pesticides. Its derivatives are explored for their ability to penetrate plant tissues more effectively than traditional compounds .

Material Science Applications

This compound also finds applications in material science:

  • Liquid Crystals : The compound's unique electronic properties make it a candidate for liquid crystal formulations used in display technologies.
  • Dyes and Pigments : Its derivatives are used in dye manufacturing due to their vibrant colors and stability under various conditions .

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial properties of nitro-substituted compounds, finding that this compound demonstrated significant inhibition against various bacterial strains. This suggests its potential as a lead compound for antibiotic development.

Case Study 2: Synthesis of Tuberculosis Drug Analogues

Research focused on synthesizing biphenyl analogues of PA-824 (a tuberculosis drug), where this compound was used as a key intermediate. The study highlighted the enhanced activity of these analogues compared to existing treatments .

Summary Table of Applications

Application AreaSpecific UseImpact/Outcome
PharmaceuticalsIntermediate for antimicrobial agentsSignificant inhibition of bacterial strains
AgrochemicalsDevelopment of effective pesticidesImproved penetration and stability
Material ScienceLiquid crystal formulationsEnhanced electronic properties
Dyes and PigmentsManufacturing vibrant and stable dyesApplication in various industrial sectors

Mechanism of Action

The mechanism of action of 2,4-Dinitro-1-(trifluoromethoxy)benzene involves the interaction of its trifluoromethoxy and nitro groups with various molecular targets. The trifluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, while the nitro groups can undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

2,4-Dinitro-1-(trifluoromethoxy)benzene can be compared with other similar compounds such as:

    2,4-Dinitroanisole: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    2,4-Dinitrophenol: Contains hydroxyl group instead of trifluoromethoxy.

    2,4-Dinitro-1-(methoxymethoxy)benzene: Contains a methoxymethoxy group instead of trifluoromethoxy.

The uniqueness of this compound lies in the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties, making it valuable in various applications .

Biological Activity

2,4-Dinitro-1-(trifluoromethoxy)benzene (CAS Number: 655-07-2) is an aromatic nitro compound characterized by the presence of two nitro groups and a trifluoromethoxy group attached to a benzene ring. Its molecular formula is C₇H₃F₃N₂O₅, and it has a molecular weight of approximately 252.1 g/mol. This compound has garnered attention in various fields due to its unique chemical properties and potential biological activities.

The compound appears as a colorless or light yellow crystalline solid with a melting point around 48°C and a boiling point between 273°C and 274°C. The presence of electron-withdrawing groups such as nitro and trifluoromethoxy significantly influences its reactivity, particularly in electrophilic substitution reactions and reduction processes .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound interacts with various enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms.
  • Free Radical Scavenging : It may exhibit antioxidant properties by scavenging free radicals, thereby reducing oxidative stress.
  • Metal Ion Chelation : The compound can chelate metal ions, which may impact various biochemical pathways.

Cytotoxicity

Studies have suggested that nitroaromatic compounds can induce cytotoxic effects in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis. While direct studies on this compound are scarce, its structural characteristics suggest potential cytotoxic activity that warrants further investigation.

Anti-inflammatory Activity

Compounds containing trifluoromethoxy groups have been associated with anti-inflammatory effects. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or pathways like NF-κB. This suggests that this compound could have applications in treating inflammatory conditions .

Case Studies and Research Findings

StudyFocusFindings
Study A Antimicrobial ActivityFound that similar nitro compounds exhibited significant inhibition against E. coli and S. aureus.
Study B CytotoxicityDemonstrated that nitroaromatic compounds induced apoptosis in cancer cell lines via ROS generation.
Study C Anti-inflammatory EffectsSuggested that trifluoromethoxy compounds can reduce inflammation markers in vitro.

Properties

IUPAC Name

2,4-dinitro-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2O5/c8-7(9,10)17-6-2-1-4(11(13)14)3-5(6)12(15)16/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUUZCUXYXNPFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371862
Record name 2,4-Dinitro-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

655-07-2
Record name 2,4-Dinitro-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dinitro(trifluoromethoxy)benzene
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